![molecular formula C7H16N2O B1484935 trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol CAS No. 2152251-93-7](/img/structure/B1484935.png)

trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol

Vue d'ensemble

Description

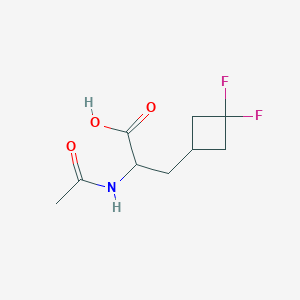

Trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol, also known as trans-2-aminocyclobutan-1-ol, is a cyclic amine and a chiral alcohol. It is a small molecule with a molecular weight of 135.18 g/mol and a boiling point of 120 °C. It is soluble in water, alcohols, and organic solvents. Trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Applications De Recherche Scientifique

Structural and Conformational Studies

The study of trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol and its derivatives is significant in understanding the impact of the cyclobutane ring on molecular structure and function. Research has shown that the cyclobutane ring serves as a structure-promoting unit, enhancing the rigidity of molecules. This characteristic is observed in the synthesis of beta-peptides, where the incorporation of cyclobutane derivatives leads to the formation of highly rigid structures due to strong intramolecular hydrogen bonds, resulting in cis-fused octane units (Izquierdo et al., 2005). Such structural rigidity has implications in peptide folding and stability, as evidenced by the marked preference for 12-helical conformations in cyclobutane beta-amino acid oligomers (Fernandes et al., 2010).

Synthesis of Amino Acids and Peptides

The synthesis of amino acids and peptides incorporating the cyclobutane ring is a key area of research. Cyclobutane-containing amino acids, such as trans-2-aminocyclobutane carboxylic acid, have been synthesized and incorporated into peptides, showcasing the potential of these structures in creating peptides with unique conformational properties. The ability to synthesize diverse derivatives offers a tool for studying peptide structure and function, as well as for designing novel biomolecules with specific biological activities (Pérez-Fernández et al., 2008).

Material Science and Molecular Design

Cyclobutane derivatives play a significant role in material science and molecular design, where the rigidity and conformational specificity of the cyclobutane ring can be exploited. For instance, cyclobutane-containing scaffolds have been utilized as intermediates in the synthesis of compounds with potential biomedical applications, such as surfactants and gelators. The unique structural features of these cyclobutane-based compounds, including their conformational rigidity and the presence of functional groups, make them suitable candidates for diverse applications in chemistry and biology (Illa et al., 2019).

Propriétés

IUPAC Name |

(1R,2R)-2-(3-aminopropylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-4-1-5-9-6-2-3-7(6)10/h6-7,9-10H,1-5,8H2/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIOHMIQCDJDLY-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484859.png)

amine hydrochloride](/img/structure/B1484865.png)

amine hydrochloride](/img/structure/B1484868.png)

![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)

amine hydrochloride](/img/structure/B1484870.png)

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)